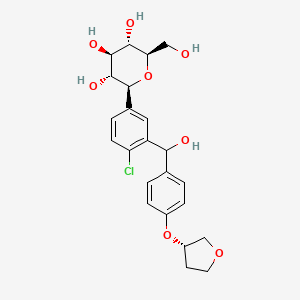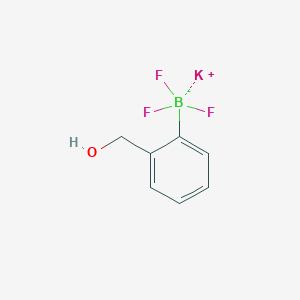
Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Vue d'ensemble
Description
Potassium 2-(hydroxymethyl)phenyltrifluoroborate is a chemical compound with the CAS Number: 850623-74-4 . It has a molecular weight of 214.04 . The IUPAC name for this compound is potassium trifluoro [2- (hydroxymethyl)phenyl]borate (1-) .
Molecular Structure Analysis
The InChI code for Potassium 2-(hydroxymethyl)phenyltrifluoroborate is1S/C7H7BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4,12H,5H2;/q-1;+1 . This code provides a specific textual representation of the compound’s molecular structure. It should be stored at a temperature of 2-8°C . The shipping temperature is room temperature .
Applications De Recherche Scientifique
Cross-Coupling Reactions
Potassium aryltrifluoroborates, including derivatives like Potassium 2-(hydroxymethyl)phenyltrifluoroborate, have been extensively studied for their application in cross-coupling reactions. These reactions are crucial in the synthesis of complex organic compounds. For instance, in a study by Alacid and Nájera (2008), potassium aryltrifluoroborates were cross-coupled with aryl and heteroaryl chlorides, demonstrating their utility in creating biphenyls under phosphine-free conditions (Alacid & Nájera, 2008).
Hydrolysis and Suzuki-Miyaura Coupling
The hydrolysis of potassium organotrifluoroborate reagents, such as Potassium 2-(hydroxymethyl)phenyltrifluoroborate, plays a significant role in Suzuki-Miyaura coupling reactions. Lennox and Lloyd‐Jones (2012) examined how the hydrolysis rates of these reagents impact the Suzuki-Miyaura coupling, affecting the accumulation of boronic acids and minimizing side reactions (Lennox & Lloyd‐Jones, 2012).
Crystal Structures of Aryltrifluoroborate Potassium Salts
Research by Kamiński et al. (2016) explored the crystal structures of aryltrifluoroborate potassium salts, offering insights into the structural features and characteristics of compounds like Potassium 2-(hydroxymethyl)phenyltrifluoroborate. They reported on various substituents and their effects on the layered structures of these salts (Kamiński et al., 2016).
Process Development and Manufacture
A study by Pawar et al. (2019) focused on the manufacturing-scale synthesis of similar compounds, examining factors like reaction medium pH and process robustness. This research contributes to understanding the large-scale production of such trifluoroborate compounds (Pawar et al., 2019).
Stereospecific Cross-Coupling
Molander and Wisniewski (2012) investigated the stereospecific cross-coupling of secondary organotrifluoroborates, including compounds similar to Potassium 2-(hydroxymethyl)phenyltrifluoroborate. Their work highlighted the potential for creating protected secondary alcohols with high yields and retention of stereochemistry (Molander & Wisniewski, 2012).
Characterization and Spectroscopy
Iramain et al. (2020) characterized potassium phenylacetyl-trifluoroborate, which is structurally related to Potassium 2-(hydroxymethyl)phenyltrifluoroborate, using various spectroscopic methods. This study provides detailed insights into the structural and spectroscopic properties of these types of compounds (Iramain et al., 2020).
Oxidation and Coupling Reactions
Molander and Petrillo (2006) explored the oxidation of potassium organotrifluoroborates containing hydroxyl groups, demonstrating their utility in Suzuki-Miyaura cross-coupling reactions. This research is pertinent to understanding the chemical behavior of hydroxyl-substituted trifluoroborates (Molander & Petrillo, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
potassium;trifluoro-[2-(hydroxymethyl)phenyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4,12H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPROQRWHGZZQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1CO)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660123 | |
| Record name | Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(hydroxymethyl)phenyltrifluoroborate | |
CAS RN |
850623-74-4 | |
| Record name | Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



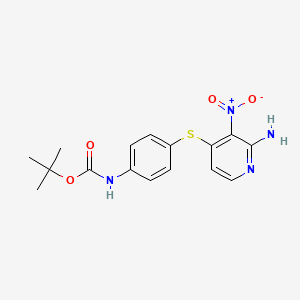
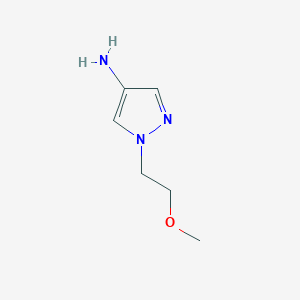
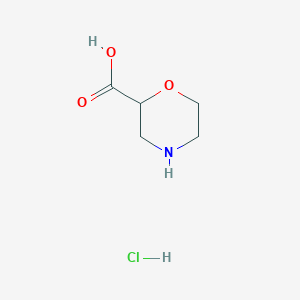
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)
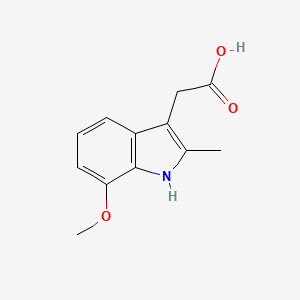
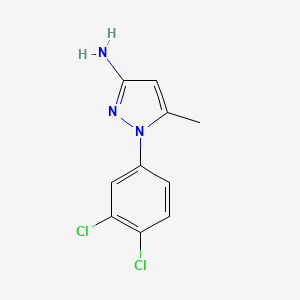
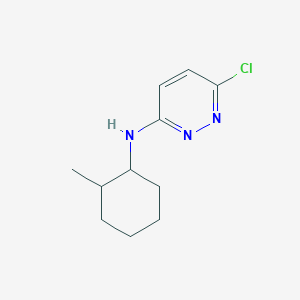
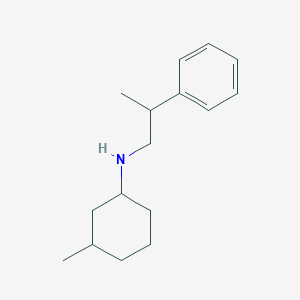

![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)
